2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 877653-57-1
VCID: VC5555335
InChI: InChI=1S/C23H23N3O3S2/c1-14-10-15(2)12-17(11-14)26-22(28)21-19(8-9-30-21)25-23(26)31-13-20(27)24-16-4-6-18(29-3)7-5-16/h4-7,10-12H,8-9,13H2,1-3H3,(H,24,27)
SMILES: CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)OC)C
Molecular Formula: C23H23N3O3S2
Molecular Weight: 453.58

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

CAS No.: 877653-57-1

Cat. No.: VC5555335

Molecular Formula: C23H23N3O3S2

Molecular Weight: 453.58

* For research use only. Not for human or veterinary use.

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide - 877653-57-1

Specification

CAS No. 877653-57-1
Molecular Formula C23H23N3O3S2
Molecular Weight 453.58
IUPAC Name 2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C23H23N3O3S2/c1-14-10-15(2)12-17(11-14)26-22(28)21-19(8-9-30-21)25-23(26)31-13-20(27)24-16-4-6-18(29-3)7-5-16/h4-7,10-12H,8-9,13H2,1-3H3,(H,24,27)
Standard InChI Key CVXQRMKNBIOFHE-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)OC)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a thieno[3,2-d]pyrimidin-4-one core fused with a tetrahydrothiophene ring. Key substituents include:

  • A 3,5-dimethylphenyl group at position 3 of the pyrimidinone ring.

  • A thioether-linked acetamide moiety at position 2, terminating in a 4-methoxyphenyl group.

The molecular formula is C23_{23}H23_{23}N3_{3}O3_{3}S2_{2}, with a molecular weight of 453.58 g/mol . Its IUPAC name is 2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC23_{23}H23_{23}N3_{3}O3_{3}S2_{2}
Molecular Weight453.58 g/mol
SMILESCC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)OC)C
InChIKeyCVXQRMKNBIOFHE-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Core Formation: Condensation of 3-amino-5-(3,5-dimethylphenyl)thiophene-2-carboxylate with thiourea or derivatives to form the thieno[3,2-d]pyrimidin-4-one scaffold .

  • Thioether Formation: Reaction with chloroacetyl chloride followed by nucleophilic substitution using 4-methoxyphenylamine.

  • Purification: Column chromatography (e.g., silica gel with hexane/ethyl acetate) or recrystallization .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclocondensationDMF-DMA, microwave, 100°C75–85%
ThioacetylationCS2_2, KOH, DMF60–70%
Final Coupling4-Methoxyaniline, DCC, DMAP50–65%

Spectroscopic Characterization

  • NMR: 1^1H NMR (400 MHz, DMSO-d6d_6): δ 10.2 (s, 1H, NH), 7.5–6.8 (m, aromatic H), 3.8 (s, 3H, OCH3_3), 2.3 (s, 6H, CH3_3) .

  • IR: Peaks at 1680 cm1^{-1} (C=O), 1240 cm1^{-1} (C=S) .

  • Mass Spectrometry: ESI-MS m/z 454.2 [M+H]+^+.

Structure-Activity Relationships (SAR)

  • 3,5-Dimethylphenyl Group: Increases metabolic stability by resisting CYP450 oxidation .

  • 4-Methoxyphenyl Acetamide: Enhances solubility via H-bonding with polar residues .

  • Thioether Linkage: Critical for maintaining planar conformation and target binding .

Table 3: Comparative Bioactivity of Analogues

CompoundTargetIC50_{50}/EC50_{50}
Target Compoundh-NTPDase10.89 μM
N-(2,4-Dimethylphenyl)S. aureus8.2 μg/mL
3-Nitrophenyl Deriv.HepG218.3 μM

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